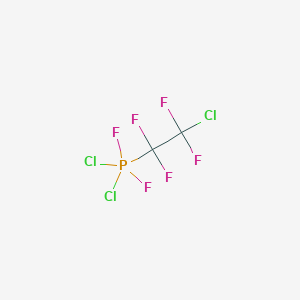
Dichloro(2-chloro-1,1,2,2-tetrafluoroethyl)difluoro-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloro(2-chloro-1,1,2,2-tetrafluoroethyl)difluoro-lambda~5~-phosphane is a chemical compound with a complex structure that includes chlorine, fluorine, and phosphorus atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro(2-chloro-1,1,2,2-tetrafluoroethyl)difluoro-lambda~5~-phosphane typically involves the reaction of phosphorus pentachloride with 2-chloro-1,1,2,2-tetrafluoroethane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound involves large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Dichloro(2-chloro-1,1,2,2-tetrafluoroethyl)difluoro-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions may produce various organophosphorus compounds.
Scientific Research Applications
Dichloro(2-chloro-1,1,2,2-tetrafluoroethyl)difluoro-lambda~5~-phosphane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a diagnostic agent.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Dichloro(2-chloro-1,1,2,2-tetrafluoroethyl)difluoro-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Dichlorodifluoroethylene: A compound with a similar structure but different reactivity and applications.
1,1-Dichloro-2,2-difluoroethylene: Another related compound with distinct chemical properties.
Uniqueness
Dichloro(2-chloro-1,1,2,2-tetrafluoroethyl)difluoro-lambda~5~-phosphane is unique due to its specific combination of chlorine, fluorine, and phosphorus atoms, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in diverse fields make it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
61527-28-4 |
|---|---|
Molecular Formula |
C2Cl3F6P |
Molecular Weight |
275.34 g/mol |
IUPAC Name |
dichloro-(2-chloro-1,1,2,2-tetrafluoroethyl)-difluoro-λ5-phosphane |
InChI |
InChI=1S/C2Cl3F6P/c3-1(6,7)2(8,9)12(4,5,10)11 |
InChI Key |
WIKGYTYXHIREHI-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)Cl)(F)(F)P(F)(F)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















